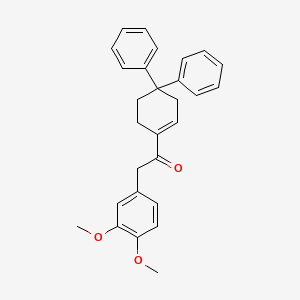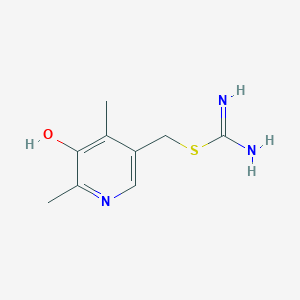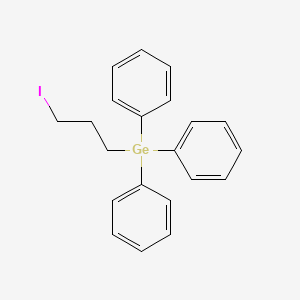![molecular formula C14H17ClO2S B12523966 2-[(4-Chlorophenyl)sulfanyl]ethyl 4-methylpent-3-enoate CAS No. 667456-30-6](/img/structure/B12523966.png)
2-[(4-Chlorophenyl)sulfanyl]ethyl 4-methylpent-3-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Chlorophenyl)sulfanyl]ethyl 4-methylpent-3-enoate is an organic compound characterized by the presence of a chlorophenyl group attached to a sulfanyl ethyl chain, which is further connected to a 4-methylpent-3-enoate moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[(4-Chlorphenyl)sulfanyl]ethyl-4-methylpent-3-enoat erfolgt typischerweise in einem mehrstufigen Verfahren. Eine übliche Methode umfasst die folgenden Schritte:
Bildung des Chlorphenylsulfanyl-Zwischenprodukts: Dieser Schritt beinhaltet die Reaktion von 4-Chlorthiophenol mit einem geeigneten Alkylierungsmittel, um das Chlorphenylsulfanyl-Zwischenprodukt zu bilden.
Veresterung: Das Zwischenprodukt wird dann unter Veresterungsbedingungen mit 4-Methylpent-3-ensäure umgesetzt, typischerweise unter Verwendung eines Dehydratisierungsmittels wie Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP).
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab, mit Optimierungen hinsichtlich Ausbeute und Reinheit. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-[(4-Chlorphenyl)sulfanyl]ethyl-4-methylpent-3-enoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Sulfanylgruppe kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Die Estergruppe kann zur entsprechenden Alkohol reduziert werden.
Substitution: Die Chlorphenylgruppe kann an nucleophilen aromatischen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid (H₂O₂) oder m-Chlorperbenzoesäure (m-CPBA) werden üblicherweise verwendet.
Reduktion: Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) können eingesetzt werden.
Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Alkohole.
Substitution: Verschiedene substituierte Derivate abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
2-[(4-Chlorphenyl)sulfanyl]ethyl-4-methylpent-3-enoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.
Biologie: Für seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebsaktivitäten, untersucht.
Medizin: Als potenzieller Medikamentenkandidat aufgrund seiner einzigartigen Strukturmerkmale untersucht.
Industrie: Wird bei der Entwicklung von Spezialchemikalien und -materialien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2-[(4-Chlorphenyl)sulfanyl]ethyl-4-methylpent-3-enoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Chlorphenylgruppe kann mit hydrophoben Taschen in Proteinen interagieren, während die Sulfanylgruppe kovalente Bindungen mit nucleophilen Resten bilden kann. Diese Wechselwirkungen können die Aktivität von Enzymen und Rezeptoren modulieren und zu verschiedenen biologischen Wirkungen führen.
Wirkmechanismus
The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]ethyl 4-methylpent-3-enoate involves its interaction with specific molecular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the sulfanyl group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-{2-[(4-chlorphenyl)sulfanyl]ethyl}-N,N-diethylamin
- N-{2-[(4-chlorphenyl)sulfanyl]ethyl}-3-piperidin-1-ylpropan-1-amin
Vergleich
Im Vergleich zu diesen ähnlichen Verbindungen ist 2-[(4-Chlorphenyl)sulfanyl]ethyl-4-methylpent-3-enoat einzigartig aufgrund des Vorhandenseins der 4-Methylpent-3-enoat-Einheit, die ihm besondere chemische und biologische Eigenschaften verleiht. Dieser strukturelle Unterschied kann seine Reaktivität, Löslichkeit und Wechselwirkung mit biologischen Zielstrukturen beeinflussen und ihn zu einer wertvollen Verbindung für spezifische Anwendungen machen.
Eigenschaften
CAS-Nummer |
667456-30-6 |
|---|---|
Molekularformel |
C14H17ClO2S |
Molekulargewicht |
284.8 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)sulfanylethyl 4-methylpent-3-enoate |
InChI |
InChI=1S/C14H17ClO2S/c1-11(2)3-8-14(16)17-9-10-18-13-6-4-12(15)5-7-13/h3-7H,8-10H2,1-2H3 |
InChI-Schlüssel |
HWKWPWFLRFTJJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC(=O)OCCSC1=CC=C(C=C1)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone](/img/structure/B12523915.png)
![4,5-Bis[5-methyl-2-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12523918.png)
![4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile](/img/structure/B12523923.png)
![Phosphine, diphenyl[3-(triphenylsilyl)phenyl]-](/img/structure/B12523928.png)

![3-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid](/img/structure/B12523938.png)

![methyl 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12523950.png)



![3-[(2-Cyanopropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B12523971.png)
![2-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12523972.png)
